Methyl 3-(3-phenoxypropanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-phenoxypropanamido)benzoate is an organic compound that belongs to the class of esters and amides It is characterized by the presence of a benzoate ester group and an amide linkage with a phenoxypropanamide moiety
Mechanism of Action
Target of Action
It is structurally similar to prl-8-53, a nootropic compound . PRL-8-53 has been shown to have potential cholinergic properties and can potentiate dopamine while partially inhibiting serotonin .
Biochemical Pathways
Prl-8-53, a structurally similar compound, has been shown to interact with cholinergic and dopaminergic pathways . It is possible that Methyl 3-[(3-Phenoxypropanoyl)Amino]Benzoate may affect similar pathways.
Pharmacokinetics
It is known that structurally similar compounds like prl-8-53 are orally administered .
Result of Action
Prl-8-53, a structurally similar compound, has been shown to have nootropic effects in healthy individuals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-phenoxypropanamido)benzoate typically involves the esterification of benzoic acid derivatives followed by amide formation. One common method includes the reaction of methyl benzoate with 3-phenoxypropanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are chosen to minimize environmental impact and production costs .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-phenoxypropanamido)benzoate undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Hydrolysis: Benzoic acid, 3-phenoxypropanoic acid, and corresponding amines.
Reduction: Alcohols and amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methyl 3-(3-phenoxypropanamido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in flavorings and fragrances.
Propyl benzoate: Another ester with a propyl group, used in similar applications.
Uniqueness
Methyl 3-(3-phenoxypropanamido)benzoate is unique due to its combined ester and amide functionalities, which provide distinct chemical reactivity and potential bioactivity.
Properties
IUPAC Name |
methyl 3-(3-phenoxypropanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-21-17(20)13-6-5-7-14(12-13)18-16(19)10-11-22-15-8-3-2-4-9-15/h2-9,12H,10-11H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUJXWFIXGBWJJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)CCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.